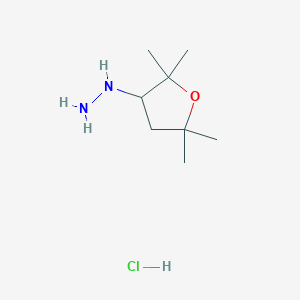![molecular formula C19H20N2O3S B2480344 4-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide CAS No. 898427-59-3](/img/structure/B2480344.png)
4-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide is a compound known for its significant potential in various fields, including medicinal chemistry, biological research, and industrial applications. Its complex structure, containing a unique hexahydropyrido[3,2,1-ij]quinoline core, makes it a subject of extensive research and interest.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide generally involves multi-step synthetic routes. The process starts with the construction of the hexahydropyrido[3,2,1-ij]quinoline core, followed by the introduction of the sulfonamide group. Common steps include cyclization reactions, amide bond formation, and sulfonation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts. The efficiency of the process can be improved by continuous flow methods, which allow for better control of reaction parameters and increased yield.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized states.
Reduction: Hydrogenation of certain functional groups.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Typical reagents used include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substituting agents (e.g., halogens or alkyl groups) under controlled conditions such as specific pH, temperature, and solvent environment.
Major Products
The reactions can lead to the formation of various derivatives and intermediates, which can further be utilized for specific applications or synthesized into new compounds with desired properties.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a valuable intermediate for the synthesis of novel molecules. Its unique structure enables the exploration of new reaction mechanisms and pathways.
Biology
In biological research, it is utilized to study cellular pathways and interactions. Its ability to bind to specific proteins or receptors makes it a useful tool for probing biological systems.
Medicine
Medicinally, the compound has potential therapeutic applications. It may act as an inhibitor or modulator of certain enzymes or receptors, providing a basis for the development of new drugs.
Industry
In the industrial sector, it can be employed in the production of high-performance materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets by binding to active sites or modulating their activity through allosteric effects. The pathways involved are often related to cellular signaling, metabolic processes, or structural functions.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(quinolin-9-yl)benzenesulfonamide
3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl-benzenesulfonamide
4-methyl-N-(pyridin-2-yl)benzenesulfonamide
Uniqueness
4-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide stands out due to its combined structural features that allow for a wide range of interactions and applications. Its hexahydropyrido[3,2,1-ij]quinoline core differentiates it from simpler analogs and enhances its potential in various fields.
This detailed article should provide a comprehensive overview of the compound's characteristics, preparation, reactions, applications, and uniqueness compared to similar compounds. Anything else you’re curious about?
Properties
IUPAC Name |
4-methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-13-4-7-17(8-5-13)25(23,24)20-16-11-14-3-2-10-21-18(22)9-6-15(12-16)19(14)21/h4-5,7-8,11-12,20H,2-3,6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCZKXKMGWYRPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-ethoxyphenyl)-N-(4-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2480264.png)
![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2480267.png)


![N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide](/img/structure/B2480273.png)
![3-[(1-Cyclobutanecarbonylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2480274.png)
![N-(3-chloro-4-methylphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2480275.png)
![N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide](/img/structure/B2480276.png)

![6,7-Dithiaspiro[3.4]octan-2-one](/img/structure/B2480278.png)


